molecular formula C10H9ClN2O2S B2881517 4-Chloro-2-methylquinoline-8-sulfonamide CAS No. 1121527-72-7

4-Chloro-2-methylquinoline-8-sulfonamide

Cat. No.: B2881517
CAS No.: 1121527-72-7
M. Wt: 256.7
InChI Key: ZPOMTELIEJLKBS-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline-8-sulfonamide (Molecular Formula: C 10 H 9 ClN 2 O 2 S) is a functionalized quinoline derivative offered as a key synthetic intermediate for research applications in medicinal and organic chemistry . The molecular scaffold incorporates two distinct reactive sites: a chloro group at the 4-position and a sulfonamide group at the 8-position of the quinoline ring. The 4-chloro substituent is a well-established handle for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiols to create diverse 4-substituted quinoline libraries . Concurrently, the 8-sulfonamide group is a privileged pharmacophore known to confer biological activity and is frequently explored in the development of enzyme inhibitors . This combination makes this compound a versatile precursor for constructing more complex molecules, particularly in the synthesis of novel compounds with potential therapeutic value. Researchers can utilize this chemical to generate targeted libraries for high-throughput screening or to develop structure-activity relationships (SAR) around the quinoline core. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOMTELIEJLKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121527-72-7
Record name 4-chloro-2-methylquinoline-8-sulfonamide
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Advanced Synthetic Methodologies for 4 Chloro 2 Methylquinoline 8 Sulfonamide and Its Structural Analogues

Precision Synthesis of the 4-Chloro-2-methylquinoline (B1666326) Core

The formation of the 4-chloro-2-methylquinoline nucleus is a multi-step process that demands careful selection of synthetic strategies to ensure the correct placement of the chloro and methyl groups. This can be achieved either by building the quinoline (B57606) ring with the substituents already in place or by modifying a pre-existing quinoline scaffold.

Strategic Halogenation and Methylation Procedures for Quinoline Rings

The introduction of a chlorine atom at the C-4 position of a pre-formed 2-methylquinoline (B7769805) ring is most commonly achieved by the conversion of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one). 2-Methylquinolin-4-one can be synthesized through various cyclization reactions (discussed in 2.1.2) and then treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. prepchem.comgoogle.comorgsyn.org The reaction typically involves heating the 4-hydroxy-2-methylquinoline (B36942) in excess phosphorus oxychloride. prepchem.com

Alternatively, if starting with a quinoline N-oxide, regioselective chlorination can be achieved. For instance, quinoline N-oxides can be chlorinated at the C-2 position using a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN). researchgate.net However, achieving C-4 chlorination on a simple 2-methylquinoline via direct electrophilic halogenation is challenging due to the directing effects of the heterocyclic nitrogen.

Methylation of a quinoline ring can be more complex. While the introduction of a methyl group at the C-2 position is often accomplished during the ring-forming reaction, direct C-H methylation is an area of active research. Radical methylation, sometimes referred to as a Minisci-type reaction, can be employed. For example, a photocatalytic method using boronic acids as a methyl radical source has been reported for the methylation of 4-chloroquinoline. rsc.org

Transformation Reagents and Conditions Typical Yield Reference
4-Hydroxy-2-methylquinoline to 4-Chloro-2-methylquinoline Phosphorus oxychloride (POCl₃), Reflux Good to Excellent prepchem.comgoogle.com
4-Chloroquinoline to 4-Chloro-2-methylquinoline Boronic acid, Photocatalyst Moderate rsc.org

Ring-Closure Strategies for Dihydroquinoline and Quinoline Formation

Several classic named reactions are pivotal for constructing the quinoline skeleton with the desired substitution pattern from acyclic precursors. These methods build the heterocyclic ring system and can incorporate the methyl group at the C-2 position from the outset.

The Doebner-von Miller reaction is a versatile method for synthesizing 2-methylquinolines. It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes or ketones. wikipedia.orgnih.gov For the synthesis of a 2-methylquinoline, aniline would be reacted with crotonaldehyde (B89634) (or its precursor, acetaldehyde) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an oxidizing agent. wikipedia.org The mechanism is complex but is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and dehydration/oxidation to form the aromatic quinoline ring. wikipedia.org

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines. This reaction involves the condensation of an aniline with a β-diketone under acidic conditions (typically sulfuric acid). wikipedia.orgwikiwand.com To obtain a 2-methylquinoline derivative, an appropriately substituted aniline would be reacted with acetylacetone (B45752) (pentane-2,4-dione). This reaction proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on the aniline ring. researchgate.net

Named Reaction Reactants Key Features Reference
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/Ketone Forms 2- and/or 4-substituted quinolines. wikipedia.orgnih.gov
Combes Synthesis Aniline, β-Diketone Forms 2,4-disubstituted quinolines. wikipedia.orgwikiwand.com

Nucleophilic Dearomatization Reactions as Precursors to Quinoline Systems

Nucleophilic dearomatization offers a modern approach to functionalizing quinoline rings. This strategy involves the activation of the quinoline, typically by N-alkylation or N-acylation to form a quinolinium salt. acs.orgnih.gov This activation renders the ring highly electrophilic and susceptible to nucleophilic attack, which disrupts the aromaticity and forms a dihydroquinoline intermediate.

This dearomatized intermediate can then be manipulated. For instance, a nucleophile can be introduced at the C-2 or C-4 position. researchgate.net Subsequent rearomatization, often through oxidation or elimination, re-establishes the quinoline ring system, now bearing a new substituent. While not a direct method for forming the core itself, this strategy is powerful for introducing functionality that might be difficult to install otherwise. For example, a hydride transfer can initiate the dearomatization of a quinolinium salt, forming an enamine intermediate that can then participate in further reactions before rearomatization. nih.gov

Regioselective Introduction of the Sulfonamide Group at the C-8 Position

With the 4-chloro-2-methylquinoline core in hand, the next critical step is the introduction of the sulfonamide functionality specifically at the C-8 position. The electronic properties of the quinoline ring direct electrophilic substitution primarily to the benzene (B151609) ring portion (positions 5, 6, 7, and 8).

Direct Sulfonation Techniques for Substituted Quinoline Scaffolds

Direct electrophilic sulfonation is a primary method for introducing a sulfonic acid group onto the quinoline ring. The reaction of quinoline with fuming sulfuric acid (oleum) or chlorosulfonic acid leads to the formation of quinoline-8-sulfonic acid as a major product, particularly at elevated temperatures. acs.orggoogle.com

A more direct route to the key intermediate for sulfonamide synthesis involves treating the quinoline directly with chlorosulfonic acid (ClSO₃H). This one-step process can yield quinoline-8-sulfonyl chloride, bypassing the isolation of the sulfonic acid. The reaction conditions, however, must be carefully controlled, particularly the temperature, to ensure regioselectivity and avoid degradation.

Reactant Sulfonating Agent Product Key Conditions Reference
Quinoline Fuming Sulfuric Acid Quinoline-8-sulfonic acid Elevated Temperature acs.orggoogle.com
Quinoline Chlorosulfonic Acid Quinoline-8-sulfonyl chloride Precise Temperature Control N/A

Coupling Reactions Involving Sulfonyl Chlorides and Amine Precursors

The most common and versatile method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. organic-chemistry.org Once 4-chloro-2-methylquinoline-8-sulfonyl chloride is synthesized, it can be readily converted to the target sulfonamide.

This is achieved by reacting the sulfonyl chloride with a source of ammonia (B1221849) (for the primary sulfonamide, -SO₂NH₂) or with a primary or secondary amine (for substituted sulfonamides). The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid that is formed as a byproduct. mdpi.comnih.gov For the synthesis of the parent 4-Chloro-2-methylquinoline-8-sulfonamide, a solution of the corresponding sulfonyl chloride would be treated with aqueous or gaseous ammonia.

Starting Material Amine Source Base (optional) Product Reference
Quinoline-8-sulfonyl chloride Ammonia (NH₃) Pyridine Quinoline-8-sulfonamide (B86410) mdpi.comnih.gov
Quinoline-8-sulfonyl chloride Primary/Secondary Amine Triethylamine N-substituted quinoline-8-sulfonamide mdpi.comnih.gov

Contemporary Synthetic Approaches and Catalyst Systems

The synthesis of this compound and its analogues has been significantly advanced by the advent of modern synthetic methodologies. These approaches offer improvements in efficiency, selectivity, and environmental impact over classical methods. This section details contemporary strategies, including microwave-assisted synthesis, metal-catalyzed derivatization, electrochemical functionalization, and the use of hypervalent iodine reagents.

Microwave-Assisted Organic Synthesis of Quinoline Sulfonamides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgejbps.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline and sulfonamide derivatives. organic-chemistry.orgbenthamdirect.com The use of microwave irradiation can enhance the efficiency of reactions by providing rapid and uniform heating. ejbps.comnih.gov

In the context of quinoline sulfonamide synthesis, microwave assistance can be particularly beneficial. For instance, a one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore has been developed using microwave irradiation. nih.gov This catalyst-free method, conducted in DMF at 150°C for 8 minutes, afforded the target compounds in good isolated yields (68–82%). nih.gov The reaction proceeds through a sequence of aldol (B89426) condensation, Michael addition, and intramolecular addition of an amine to a carbonyl group. nih.gov

Another example involves the synthesis of sulfonamides directly from sulfonic acids or their sodium salts under microwave irradiation. This method, which uses 2,4,6-trichloro- researchgate.netmdpi.comrsc.org-triazine (TCT) as an activating agent, demonstrates good functional group tolerance and provides high yields of the desired sulfonamides. organic-chemistry.org The two-step microwave process significantly reduces reaction times and simplifies purification compared to conventional heating. organic-chemistry.org

The following table summarizes representative examples of microwave-assisted synthesis of quinoline and sulfonamide derivatives, highlighting the reaction conditions and outcomes.

ReactantsCatalyst/ConditionsProductYield (%)Reference
Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesDMF, 150°C, 8 min, MicrowaveDihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines with quinoline68-82 nih.gov
Sulfonic acids/sodium salts, aminesTCT, triethylamine, NaOH, Acetone, 50-80°C, MicrowaveSulfonamidesHigh organic-chemistry.org
Anilines, aryl aldehydes, styrenep-sulfonic acid calix ias.ac.inarene, neat, 200°C, 20-25 min, MicrowaveQuinoline derivatives40-68 nih.gov

Metal-Catalyzed Reactions in Quinoline Derivatization

Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. ias.ac.in In the synthesis and derivatization of quinolines, various transition metals, including palladium, copper, rhodium, and iridium, have been employed to facilitate a wide range of transformations. researchgate.netias.ac.in These reactions often proceed via mechanisms such as C-H activation, cross-coupling, and cyclization. researchgate.netnih.gov

Copper-catalyzed reactions, for example, have been extensively used for the synthesis of quinazolines, a related class of N-heterocycles, through C-H activation pathways. mdpi.com These methods are attractive due to the low toxicity and cost-effectiveness of copper catalysts. mdpi.com Similarly, palladium-catalyzed reactions, such as the Sonogashira coupling, have been utilized in domino approaches to construct quinoline motifs from readily available starting materials. ias.ac.in

Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) represents another important strategy for the synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. nih.gov This approach avoids the need for external oxidants, generating hydrogen gas as the only byproduct. nih.gov Cobalt catalysts have also been employed for the synthesis of quinazolines via C-H activation and dehydrogenative cyclization, offering mild reaction conditions and broad substrate compatibility. nih.gov

The table below provides an overview of different metal-catalyzed reactions for the synthesis of quinoline and related heterocycles.

Catalyst SystemReaction TypeStarting MaterialsProductKey FeaturesReference
Ruthenium, Rhodium, Palladium, Copper, IridiumDehydrogenative N-Heterocyclization2-Aminobenzyl alcohols and carbonyl compoundsQuinolinesEfficient methodologies researchgate.net
Iron(III) chloride–phenanthroline complexVisible-Light-Driven DecarboxylationQuinoline and alkyl carboxylic acids4-Substituted hydroxyalkyl quinolinesCleaner alternative to conventional heating mdpi.com
Copper(I) iodideTandem C-N Coupling and Cyclization(2-Bromophenyl)-methylamines and amidesQuinazoline (B50416) derivativesOne-pot synthesis mdpi.com
Palladium/CHydrogenationStyrene and H2 gas from ADC reactionsEthylbenzeneTandem catalytic process mdpi.com
Mn(I) complexAcceptorless Dehydrogenative Coupling (ADC)2-Amino-benzylalcohol and primary amides2-Substituted quinazolinesAvoids external oxidants mdpi.com
Cobalt(II) acetate (B1210297)Acceptorless Dehydrogenative Cyclization (ADC)2-Aminoaryl alcohols and nitrilesQuinolinesLigand-free, cost-effective catalyst nih.gov

Electrochemical Functionalization and C-H Activation Strategies

Electrochemical synthesis is increasingly recognized as a green and sustainable alternative to traditional redox-based methods. semanticscholar.orgrsc.org By using electricity as a "reagent," electrochemical reactions can minimize waste and avoid the use of stoichiometric oxidants or reductants. semanticscholar.org This approach has been successfully applied to the C-H functionalization of various organic molecules, including N-heterocycles like quinoline. rsc.orgnih.gov

The direct functionalization of C-H bonds is a highly atom-economical strategy for introducing new functional groups into a molecule. nih.gov In the context of quinolines, electrochemical methods can enable the site-selective functionalization of the quinoline ring system. rsc.org For instance, the Shono oxidation, an electrochemical method for the oxidation of carbamates, allows for the functionalization of the α-position adjacent to the nitrogen atom in heterocycles. rsc.org

Photo/electrochemistry-induced C-H functionalization provides a modern and environmentally friendly approach to synthesizing functionalized 8-aminoquinolines and their analogues. rsc.org These methods are often more atom- and step-economical than traditional synthetic routes. rsc.org The ability to control the electrode potential in electrochemical reactions allows for high selectivity and can enable transformations that are difficult to achieve with conventional chemical reagents. rsc.org

Applications of Hypervalent Iodine Reagents in Late-Stage Derivatization

Hypervalent iodine reagents have gained widespread use in organic synthesis as versatile and environmentally friendly oxidizing agents and group transfer reagents. researchgate.netacs.org Their reactivity often mimics that of transition metals, but they offer the advantage of being metal-free. acs.org These reagents are employed in a variety of transformations, including oxidations, halogenations, aminations, and oxidative functionalizations. researchgate.netacs.org

In the context of late-stage derivatization, hypervalent iodine reagents can be particularly useful for introducing functional groups into complex molecules, such as quinoline derivatives. nih.gov For example, iodonium (B1229267) salts serve as important arylating reagents, while iodonium ylides and imides are excellent precursors for carbenes and nitrenes, respectively. researchgate.netacs.org

The development of catalytic systems based on hypervalent iodine and the discovery of highly enantioselective reactions using chiral hypervalent iodine compounds represent significant recent advancements in this field. researchgate.netacs.org These reagents have been used in the synthesis of various heterocycles through the oxidative formation of C-C, C-O, C-N, and other bonds. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

Achieving high levels of stereochemical control and regioselectivity is a central challenge in modern organic synthesis. In the synthesis of complex molecules like this compound and its analogues, controlling the spatial arrangement of atoms and the position of functional groups is crucial for determining the biological activity of the final compound.

Regioselective C-H functionalization of quinolines has been a major focus of research. nih.gov Transition metal catalysis has proven to be a powerful tool for achieving site-selective reactions at various positions of the quinoline ring. nih.govnih.gov The choice of metal catalyst, ligand, and reaction conditions can influence the regiochemical outcome of the reaction. For example, while the C2 position of quinolines is often readily functionalized due to its proximity to the nitrogen atom, recent advances have enabled the selective functionalization of more distal positions such as C3, C4, and C8. nih.gov

Stereochemical control, particularly in the synthesis of chiral quinoline derivatives, is often achieved through the use of chiral catalysts or auxiliaries. Enantioselective synthesis of quinoline-containing compounds is an active area of research, driven by the demand for enantiomerically pure pharmaceuticals.

Green Chemistry Principles in the Synthesis of Quinoline Sulfonamides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsci-hub.se In the synthesis of quinoline sulfonamides, the application of green chemistry principles can lead to more sustainable and environmentally friendly manufacturing processes. researchgate.netresearchgate.net

Key green chemistry strategies in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. researchgate.netsci-hub.se

Catalysis: Employing catalysts to increase reaction efficiency and reduce waste. researchgate.netsci-hub.se This includes the use of reusable heterogeneous catalysts and biocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. benthamdirect.com One-pot and multicomponent reactions are particularly effective in this regard. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce energy consumption. ejbps.com

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on fossil fuels.

Recent research has focused on developing green and sustainable protocols for the synthesis of both quinolines and sulfonamides. researchgate.netresearchgate.netzenodo.org For example, the use of p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix ias.ac.inarene (CX4SO3H), and other green catalysts has proven effective in the synthesis of quinoline analogues. researchgate.net Similarly, the synthesis of sulfonamides in water or under solvent-free conditions represents a significant step towards more sustainable chemical processes. sci-hub.se

Strategic Derivatization and Structure Activity Relationship Sar Investigations of 4 Chloro 2 Methylquinoline 8 Sulfonamide Analogues

Systematic Modifications of the Sulfonamide Functionality

The sulfonamide group at the 8-position of the quinoline (B57606) ring is a key pharmacophoric feature, offering multiple avenues for modification to enhance potency and selectivity.

Exploration of N-Substitution Patterns on the Sulfonamide Group

The nitrogen atom of the sulfonamide moiety presents a prime location for substitution to explore its impact on biological activity. Structure-activity relationship studies have shown that even minor modifications at this position can significantly alter the compound's interaction with its biological target.

For instance, in the context of inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, N-substitution on the quinoline-8-sulfonamide (B86410) core has been investigated. It was observed that the introduction of a methyl group onto the sulfonamide nitrogen resulted in a complete loss of inhibitory activity. nih.gov This suggests that the unsubstituted sulfonamide NH2 group is critical for forming a key hydrogen bond interaction with the target protein, and any substitution, even with a small alkyl group, introduces steric hindrance that disrupts this vital connection. nih.gov

This finding underscores the importance of the hydrogen-bonding capacity of the sulfonamide group in this particular biological context. The two hydrogen atoms on the nitrogen likely act as hydrogen bond donors, forming a stable complex with the protein's active site.

Table 1: Effect of N-Substitution on the Sulfonamide Group of Quinoline-8-sulfonamide Analogues

CompoundR Group on Sulfonamide NitrogenBiological Activity (e.g., PKM2 Inhibition)
Parent Compound HActive
Analog 1 CH₃Inactive nih.gov

Bioisosteric Replacements of the Sulfonamide Moiety

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. In the case of 4-chloro-2-methylquinoline-8-sulfonamide, the sulfonamide group can be replaced by other functional groups with similar steric and electronic properties.

One notable example of a bioisosteric replacement for a substituted sulfonamide is the use of a 1,2,3-triazole ring. nih.gov Researchers have successfully synthesized 8-quinolinesulfonamido-1,2,3-triazoles, where the triazole ring acts as a surrogate for a portion of the substituted sulfonamide. This modification can offer advantages such as increased metabolic stability and altered hydrogen bonding patterns, potentially leading to improved drug-like properties. The triazole moiety can also participate in different types of interactions with the target protein, such as pi-stacking or dipole interactions, which may contribute to enhanced binding affinity.

Other potential bioisosteres for the sulfonamide group include carboxamides, phosphonamides, and certain acidic heterocycles. nih.gov The choice of bioisostere depends on the specific therapeutic target and the desired physicochemical properties of the final compound. For example, replacing the sulfonamide with a carboxylic acid would significantly alter the acidity and polarity of the molecule, which could be beneficial for targets that favor acidic ligands.

Table 2: Examples of Bioisosteric Replacements for the Sulfonamide Moiety

Original MoietyBioisosteric ReplacementPotential Advantages
Sulfonamide1,2,3-Triazole nih.govIncreased metabolic stability, altered hydrogen bonding
SulfonamideCarboxamideModulation of acidity and polarity
SulfonamidePhosphonamideAltered geometry and hydrogen bonding capacity

Targeted Functionalization of the Quinoline Nucleus

The quinoline ring system itself provides a versatile platform for structural modifications at various positions, allowing for the fine-tuning of the molecule's properties.

Nucleophilic Substitution Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups, leading to the generation of diverse libraries of analogues for SAR studies.

A range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the C-4 chloro group. For instance, reactions with various primary and secondary amines can be used to introduce different N-linked substituents. These reactions are often facilitated by the presence of a base and can be carried out under relatively mild conditions. The nature of the substituent introduced at the C-4 position can have a profound impact on the compound's biological activity by influencing its solubility, lipophilicity, and ability to interact with the target.

For example, the introduction of a piperazine (B1678402) moiety at this position has been shown to be a successful strategy in the development of various bioactive compounds. The basic nitrogen of the piperazine can be further functionalized to introduce additional diversity and to modulate the pharmacokinetic properties of the molecule.

Table 3: Representative Nucleophilic Substitution Reactions at the C-4 Position

NucleophileResulting C-4 SubstituentPotential Impact on Properties
Primary/Secondary AmineAmino groupIncreased polarity, potential for hydrogen bonding
ThiolThioether groupIncreased lipophilicity
Alcohol/PhenolEther/Aryloxy groupModulation of lipophilicity and steric bulk
PiperazinePiperazinyl groupIntroduction of a basic center, further functionalization handle

Chemical Transformations of the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring, while seemingly simple, offers opportunities for chemical modification that can significantly impact the molecule's biological profile. The protons of the C-2 methyl group are acidic enough to be deprotonated by a strong base, allowing for subsequent reactions with various electrophiles.

This allows for the introduction of a variety of functional groups, including extended alkyl chains, aromatic rings, and heteroatoms. For example, condensation reactions with aromatic aldehydes can lead to the formation of styryl derivatives. Alternatively, oxidation of the methyl group can yield a carboxylic acid, which can then be converted into esters or amides, providing further points for diversification.

Introduction of Diverse Substituents on the Benzo Ring System

Modification of the benzo portion of the quinoline ring system provides another avenue for exploring the SAR of this compound analogues. The introduction of various substituents at positions C-5, C-6, and C-7 can influence the electronic properties and lipophilicity of the entire molecule.

For example, the introduction of electron-donating groups, such as methoxy (B1213986) or methyl, can increase the electron density of the aromatic system, which may enhance pi-stacking interactions with the target. Conversely, the introduction of electron-withdrawing groups, such as nitro or cyano, can decrease the electron density and alter the molecule's metabolic stability.

Furthermore, the strategic placement of substituents on the benzo ring can be used to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound. For instance, the introduction of a fluorine atom can often enhance metabolic stability and improve oral bioavailability. Studies on related 4-hydroxy-2-quinolone analogs have shown that the type and position of substituents on the benzo-carbons can have a significant impact on their antimicrobial properties. mdpi.com

Table 4: Common Substituents on the Benzo Ring and Their Potential Effects

SubstituentPositionPotential Effects on Properties
Methoxy (OCH₃)C-6, C-7Electron-donating, increased lipophilicity
Nitro (NO₂)C-6Electron-withdrawing, potential for hydrogen bonding
Chloro (Cl)C-6, C-7Electron-withdrawing, increased lipophilicity
Fluoro (F)C-6Increased metabolic stability, enhanced bioavailability

Quantitative Assessment of Structural Perturbations on Biological Response

The biological activity of analogues derived from the this compound scaffold is highly dependent on their structural characteristics. Quantitative assessments have revealed that specific substitutions and conformational features play a critical role in molecular interactions and subsequent biological responses.

Influence of Halogen Atoms on Molecular Recognition and Target Affinity

The presence and position of halogen atoms on the quinoline nucleus can significantly alter the biological activity of 8-aminoquinoline (B160924) derivatives, a class of compounds structurally related to quinoline-sulfonamides. Structure-activity relationship (SAR) studies have shown that the introduction of substituents to the quinoline ring is a function of both the position and the nature of the substituent. who.int For instance, the introduction of groups at the 7-position of the quinoline ring has been observed to generally lead to a loss of activity. who.int Conversely, investigations into 4,5-disubstituted analogues have suggested that this pattern of substitution may warrant more extensive examination. who.int One study reported that a 4-methyl-5-fluoroprimaquine analogue demonstrated very high activity, although it was accompanied by high toxicity, indicating that halogen substitution can have a profound, albeit complex, impact on biological effect. who.int

Substitution PositionObserved Effect on ActivityReference
Position 7General loss of activity who.int
Position 5 (Fluoro) with Position 4 (Methyl)Very high activity, but also high toxicity who.int

Role of Alkyl and Aromatic Substituents in Modulating Interactions

Alkyl and aromatic substituents play a crucial role in defining how quinoline-sulfonamide analogues interact with their biological targets. The quinoline moiety itself often sits (B43327) on a flat and predominantly apolar surface of a target protein. nih.govmdpi.com For example, in the X-ray crystal structure of one complex, the quinoline part of the molecule interacts with apolar residues such as Phenylalanine (Phe), Leucine (Leu), and Methionine (Met). nih.govmdpi.com

The substitution on the sulfonamide group is particularly sensitive. The addition of a methyl group to the sulfonamide nitrogen can result in a steric clash with nearby amino acid residues (e.g., the oxygen of Leucine), leading to a lack of activity for the methylated analogue. nih.govmdpi.com This highlights the importance of the unsubstituted sulfonamide for maintaining the desired binding orientation and activity.

SubstituentLocationEffect on Interaction/ActivityReference
Quinoline Ring (Core Aromatic Structure)Scaffold CoreInteracts with apolar surfaces of target proteins (e.g., Phe, Leu residues). nih.govmdpi.com
Methyl GroupSulfonamide NitrogenCauses steric clash, leading to a lack of biological activity. nih.govmdpi.com

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of quinoline-8-sulfonamide and its derivatives is a key determinant of their biological activity, governing how they fit into binding sites and form specific molecular interactions. The sulfonamide group is a critical hydrogen bonding participant. researchgate.net In the crystal structure of the parent quinoline-8-sulfonamide, the sulfamoyl NH2 group is involved in both intramolecular hydrogen bonding with the quinoline ring's nitrogen atom and intermolecular hydrogen bonds that form dimers. researchgate.net

Within a biological target, such as the M2 isoform of Pyruvate Kinase (PKM2), these hydrogen bonding capabilities are crucial for affinity. It has been observed that one of the two oxygen atoms of the sulfonamide group can accept a hydrogen bond from the oxygen of a tyrosine residue in the protein's active site. nih.govmdpi.com Furthermore, π-π stacking interactions between the benzene (B151609) ring of the quinoline system and aromatic residues of the target can further stabilize the ligand-receptor complex. researchgate.net These specific, conformation-dependent interactions underscore the strong structure-activity relationship observed for this class of compounds. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines distinct pharmacophoric units to create a new single molecule with potentially enhanced affinity, a modified selectivity profile, or a dual mechanism of action. nih.gov The quinoline-sulfonamide scaffold has been successfully used to generate novel hybrid molecules.

One approach involves replacing moieties of a known active compound with bioisosteres. For example, the 1,2,3-triazole system, a well-known bioisostere for an amide group, has been incorporated into quinoline-8-sulfonamide derivatives. nih.gov This modification is intended to provide better stabilization of the ligand-receptor complex through additional interactions involving the lone electron pairs of the triazole's nitrogen atoms. nih.gov

Another strategy involves the synthesis of hybrid metal complexes. Two new series of hybrid quinoline-sulfonamide complexes involving metals such as Zn(II), Cu(II), Co(II), and Cd(II) have been designed and synthesized. mdpi.com The synthesis is an efficient, two-step procedure. The first step consists of the acylation of an aminoquinoline with a benzenesulfonyl chloride to obtain the quinoline-sulfonamide ligand. The second step involves the complexation of this ligand with a metal acetate (B1210297) or chloride salt to yield the final hybrid molecule. mdpi.com

A more complex, multi-step synthesis has also been employed to create molecular hybrids. One such pathway begins with a Skraup synthesis using 4-Bromo-2-fluoroaniline and glycerol (B35011) to produce the core quinoline scaffold. nih.gov This is followed by a nucleophilic substitution with benzyl (B1604629) mercaptan to form an 8-thioquinoline intermediate. Subsequent oxyhalogenation yields a quinoline sulfonyl chloride, which can then be reacted with various amines to produce a library of diverse hybrid molecules. nih.gov

Hybrid Design StrategyDescription of SynthesisReference
Bioisosteric ReplacementIncorporation of a 1,2,3-triazole system as a bioisostere for an amide group to enhance ligand-receptor interactions. nih.gov
Metal ComplexationA two-step process involving: 1) Acylation of aminoquinoline to form the sulfonamide ligand, and 2) Complexation of the ligand with a metal salt (e.g., Cu, Co, Cd, Zn acetate or chloride). mdpi.com
Multi-step Scaffold ElaborationBegins with Skraup synthesis to form the quinoline ring, followed by nucleophilic substitution, oxyhalogenation to form a sulfonyl chloride, and final reaction with various amines. nih.gov

Mechanistic Elucidation of Biological Activities of 4 Chloro 2 Methylquinoline 8 Sulfonamide and Its Derivatives

Enzyme Inhibition Mechanisms and Pathway Modulation

Allosteric and Orthosteric Modulation of Pyruvate (B1213749) Kinase M2 (PKM2)

Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, is a critical target in cancer metabolism due to its role in the Warburg effect. researchgate.net It exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. nih.gov The modulation of this equilibrium is a promising strategy for therapeutic intervention. Quinoline-8-sulfonamide (B86410) derivatives have been identified as significant modulators of PKM2 activity, capable of acting through both allosteric and potentially orthosteric mechanisms. nih.govmdpi.com

Allosteric Activation: Many quinoline (B57606) sulfonamide derivatives function as PKM2 activators. nih.gov They bind to an allosteric site at the interface between PKM2 monomers, which is distinct from the active site. nih.gov This binding event stabilizes the enzyme in its catalytically active tetrameric form (R-state), thereby enhancing its enzymatic activity. nih.gov This mechanism effectively shifts the equilibrium from the dimeric T-state, which is prevalent in cancer cells, towards the tetrameric R-state. nih.gov The activation of PKM2 can redirect glucose metabolism from anabolic pathways back to pyruvate production, thus impacting cancer cell proliferation. mdpi.com

Inhibition and Dual-Action Modulation: Interestingly, subtle structural modifications to the quinoline sulfonamide scaffold can switch the compound's effect from activation to inhibition. mdpi.com While the primary described mechanism for this class is allosteric activation, some derivatives may act as inhibitors. PKM2 inhibitors can bind to the ATP binding site (an orthosteric site) in the dimeric form of the enzyme. nih.gov The discovery that minor changes in the structure of quinoline-based modulators can flip the interaction from activation to inhibition suggests a complex structure-activity relationship governing the interaction with PKM2. mdpi.com

A study on novel quinoline-8-sulfonamide derivatives demonstrated their potential as PKM2 modulators, with in silico studies identifying specific compounds as potent modulators. nih.gov One such derivative, compound 9a , was shown to effectively reduce intracellular pyruvate levels in A549 lung cancer cells, indicating a significant impact on PKM2-mediated glycolysis. mdpi.com

Table 1: Effect of a Quinoline-8-sulfonamide Derivative on PKM2 Activity

Compound Cell Line Effect Concentration Result

| 9a | A549 | Inhibition | 200 µg/mL | ~50% reduction in intracellular pyruvate |

Data sourced from in vitro experiments on A549 lung cancer cells. mdpi.com

Inhibition Kinetics of DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that regulate DNA topology and are validated targets for antibacterial agents. nih.govnih.gov Quinolone compounds, the parent class of 4-chloro-2-methylquinoline-8-sulfonamide, are well-established inhibitors of these enzymes. nih.govnih.gov Their mechanism of action involves poisoning the enzyme by stabilizing the transient enzyme-DNA covalent complex, which prevents the re-ligation of the cleaved DNA strand. nih.gov This leads to double-strand DNA breaks, triggering the SOS response and ultimately causing bacterial cell death. nih.gov

Differential Targeting: While both enzymes are targets, the primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in some Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is often the primary target. nih.govnih.gov The inhibition kinetics can also vary; for instance, in S. aureus, targeting topoisomerase IV results in a slow inhibition of DNA synthesis, while targeting DNA gyrase leads to a rapid halt in replication. nih.gov Aminocoumarins, another class of gyrase/topo IV inhibitors, have shown that DNA gyrase is their primary in vitro target. uni-tuebingen.de

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). For example, certain aminocoumarin derivatives show potent inhibition against S. aureus gyrase. uni-tuebingen.de

Table 2: Representative Inhibitory Activity of Aminocoumarins against Bacterial Topoisomerases

Compound Enzyme Organism IC50
Clorobiocin Topoisomerase IV E. coli Low µM range
Clorobiocin Topoisomerase IV S. aureus Low µM range

This table presents generalized findings on aminocoumarins to illustrate typical inhibitory concentrations against these enzyme targets. uni-tuebingen.de

Interactions with Human DNA Topoisomerase I

Human DNA topoisomerase I (Top1) is a type IB topoisomerase that relaxes DNA supercoiling by creating transient single-strand breaks. mdpi.compnas.org It is a crucial target for anticancer drugs. nih.gov Certain quinoline derivatives have been designed and validated as potent Top1 inhibitors. nih.govacs.org These compounds act as "poisons," similar to the well-known Top1 inhibitor camptothecin (B557342), by trapping the Top1-DNA cleavage complex (Top1cc). pnas.orgnih.gov This stabilization of the covalent complex prevents DNA re-ligation, leading to the accumulation of DNA breaks when a replication fork collides with the complex. nih.govacs.org

One study reported a novel quinoline-based compound, compound 28 , which exhibited high potency in inhibiting human Top1 activity with an IC50 value of 29 ± 0.04 nM. nih.govacs.org This compound was shown to trap Top1cc both in vitro and in living cells. nih.govacs.org Molecular modeling and mutation studies indicated that the compound's ability to form a hydrogen bond with the Top1 residue N722 is critical for its inhibitory action. nih.govacs.org Unlike camptothecin, this derivative demonstrated superior stability in plasma serum. nih.govacs.org

Other pyrazolo[4,3-f]quinoline derivatives have also been evaluated for their Top1 inhibitory activity. While some compounds like 2E and 2P were only weakly effective against Top1, they showed significant activity against Topoisomerase IIα, highlighting how the quinoline scaffold can be tuned to target different topoisomerase enzymes. mdpi.comnih.gov

Table 3: Inhibitory Activity of Quinoline Derivatives against Human Topoisomerase I

Compound Enzyme Target IC50 Mechanism
Compound 28 Topoisomerase I 29 ± 0.04 nM Trapping of Top1-DNA cleavage complexes
2E Topoisomerase I Weak Inhibition -

| 2P | Topoisomerase I | Weak Inhibition | - |

Data sourced from in vitro enzyme assays. mdpi.comnih.govacs.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition, including Mutant Forms (e.g., L858R/T790M/C797S)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and survival. acs.org Mutations in EGFR are drivers in several cancers, particularly non-small cell lung cancer (NSCLC). acs.org While first-generation EGFR inhibitors are effective against initial mutations like L858R, acquired resistance often develops, most commonly through the T790M "gatekeeper" mutation and subsequently the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib. acs.orgnih.govmdpi.com

Quinoline and quinazoline (B50416) sulfonamide derivatives have emerged as a promising class of EGFR inhibitors capable of targeting these resistant mutants. acs.orgnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. mdpi.com The design of these inhibitors often leverages the quinoline scaffold present in approved drugs like erlotinib. acs.org

Recent research has focused on developing fourth-generation inhibitors to overcome the L858R/T790M/C797S triple mutation. mdpi.com A novel series of 6-(2-aminopyrimidine)-indole derivatives was designed, and compound 11eg was identified as a potent inhibitor of EGFRL858R/T790M/C797S with an IC50 of 0.053 μM, while showing weaker activity against wild-type EGFR (IC50 = 1.05 μM). nih.gov Similarly, quinoxalinone-containing compounds have shown nanomolar inhibitory activity against the triple mutant. mdpi.com Furthermore, a sulfonyl fluoride (B91410) derivative was shown to irreversibly inhibit EGFRL858R/T790M/C797S by forming a covalent sulfonamide bond with the catalytic lysine (B10760008) residue Lys745. nih.gov

Table 4: Inhibitory Activity of Novel Compounds against Mutant EGFR Kinase

Compound Class Target Mutant Compound IC50
Quinoxalinone EGFR (L858R/T790M/C797S) CPD4 3.04 ± 1.24 nM
Quinoxalinone EGFR (L858R/T790M/C797S) CPD21 3.81 ± 1.80 nM
6-(2-aminopyrimidine)-indole EGFR (L858R/T790M/C797S) 11eg 53 nM

Data sourced from in vitro kinase inhibition assays. mdpi.comnih.govnih.gov

Penicillin Binding Protein (PBP2a) Docking and Binding Modes

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat due to its resistance to nearly all β-lactam antibiotics. nih.govfrontiersin.org This resistance is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), which is encoded by the mecA gene. nih.govmdpi.com PBP2a has a low affinity for β-lactam antibiotics, allowing it to continue catalyzing the transpeptidation reaction necessary for bacterial cell wall synthesis even in the presence of these drugs. nih.govbiorxiv.org

A key strategy to overcome this resistance is the use of allosteric inhibitors that bind to a site on PBP2a distant from the active site. nih.govresearchgate.net This binding induces a conformational change that opens the closed active site, rendering it susceptible to inhibition by β-lactam antibiotics. researchgate.net While direct studies on this compound are limited, research on related heterocyclic scaffolds like quinazolinones provides strong evidence for this mechanism. nih.gov

Molecular docking studies have been instrumental in identifying potential PBP2a inhibitors and elucidating their binding modes. nih.govnih.gov These studies show that allosteric inhibitors bind to a specific pocket located approximately 60 Å from the active site. researchgate.net The binding of these compounds, such as certain quinazolinones, can restore the efficacy of β-lactams. nih.gov Docking simulations of various compounds, including chiral phthalimides, have identified key interactions with amino acid residues within the PBP2a active or allosteric sites, such as THR 216 or ARG-151, through hydrogen bonds. frontiersin.org These computational models provide a basis for understanding how a quinoline sulfonamide scaffold might interact with PBP2a, likely targeting the allosteric site to modulate the protein's function. biorxiv.orgnih.gov

Cellular Biochemistry and Physiological Impact

The specific enzyme inhibition mechanisms detailed above translate into significant downstream effects on cellular biochemistry and physiology.

Modulation of Cancer Cell Metabolism: By activating PKM2, quinoline-8-sulfonamide derivatives can force cancer cells to shift from anabolic metabolism (which supports proliferation) towards catabolic ATP production. nih.govmdpi.com Conversely, inhibition of PKM2, as demonstrated by the reduction of intracellular pyruvate, can also disrupt the metabolic flux in cancer cells, leading to decreased cell viability and proliferation. mdpi.com These compounds have been shown to impact cell cycle phase distribution in cancer cells. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer: Inhibition of key signaling molecules like EGFR by quinoline sulfonamide derivatives blocks downstream pathways responsible for cell growth and survival. nih.govmdpi.com This leads to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis (programmed cell death) in cancer cells. nih.gov For example, a potent quinazoline sulfonamide derivative was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov

Disruption of DNA Replication and Repair: The inhibition of DNA topoisomerases (I, II, and IV) and DNA gyrase by quinoline derivatives has profound physiological consequences. In cancer cells, the accumulation of Top1-induced DNA breaks leads to genomic instability and cell death. nih.govacs.org In bacteria, the inhibition of DNA gyrase and topoisomerase IV halts DNA replication and chromosome segregation, resulting in a potent bactericidal effect. nih.gov

Overcoming Antibiotic Resistance: The allosteric modulation of PBP2a by quinoline-related compounds can re-sensitize MRSA to β-lactam antibiotics. nih.gov This synergistic effect restores the bactericidal activity of otherwise ineffective drugs, providing a crucial tool in combating antibiotic-resistant infections. researchgate.net The physiological impact is the lysis and death of bacterial cells that would otherwise be resistant. researchgate.net

Perturbation of Intracellular Pyruvate Levels and Glycolysis

Cancer cells exhibit altered metabolism, characterized by a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. A key regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2), which catalyzes the final, rate-limiting step of glycolysis. mdpi.com PKM2 is frequently overexpressed in various tumor types, including lung, breast, and colon cancers, where it plays a critical role in promoting cancer cell proliferation and survival. mdpi.com

Derivatives of quinoline-8-sulfonamide have been identified as potent modulators of PKM2. mdpi.com By targeting this key glycolytic enzyme, these compounds can disrupt the metabolic processes essential for tumor growth. Research has demonstrated that certain quinoline-8-sulfonamide derivatives can significantly reduce the number of cancer cells by interfering with their metabolic pathways. mdpi.com For instance, in vitro studies using A549 lung cancer cells showed that exposure to a specific quinoline-8-sulfonamide derivative for 72 hours resulted in an approximately 50% reduction in intracellular pyruvate levels compared to untreated control cells. mdpi.com This decrease in pyruvate, a direct product of the reaction catalyzed by PKM2, confirms the inhibitory effect of the compound on this crucial glycolytic enzyme. The reduction in pyruvate levels is directly linked to a decrease in cancer cell viability and proliferation. mdpi.com

The mechanism involves the modulation of PKM2's activity. PKM2 can exist in a highly active tetrameric state and a less active dimeric state; the latter is predominant in cancer cells and helps divert glycolytic intermediates towards biosynthetic pathways that support cell proliferation. mdpi.com Quinoline-8-sulfonamide derivatives can act as inhibitors that bind to PKM2, disrupting its function and leading to a metabolic bottleneck that ultimately hampers cancer cell growth. mdpi.com

Table 1: Effect of a Quinoline-8-Sulfonamide Derivative on Pyruvate Levels in A549 Cells
CompoundCell LineExposure TimeEffect on Intracellular PyruvateReference
Quinoline-8-sulfonamide derivative (9a)A549 (Lung Cancer)72 hours~50% reduction compared to control mdpi.com

Influence on Cell-Cycle Progression and Arrest

The disruption of cellular metabolism by this compound and its derivatives is closely linked to their ability to influence cell-cycle progression. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Compounds that can induce cell-cycle arrest are valuable as potential anticancer agents.

Studies have shown that the inhibition of the glycolytic enzyme PKM2 by quinoline-8-sulfonamide derivatives can lead to cell-cycle arrest in cancer cells. mdpi.com This effect was observed in A549 lung cancer cells, where treatment with a derivative led to changes in the distribution of cells across different phases of the cell cycle. mdpi.com This arrest prevents the cells from proceeding to mitosis and division, thereby inhibiting tumor growth. In some cases, prolonged cell-cycle arrest can trigger apoptosis, or programmed cell death. mdpi.com

Other sulfonamide-containing compounds have also been shown to exert their cytotoxic effects through cell-cycle arrest. For example, certain synthetic sulfonamide chalcones can induce arrest in the G2/M phase of the cell cycle in colorectal cancer cells. nih.gov Similarly, another class of antitumor sulfonamides was found to block the cell cycle in the G1 phase. nih.gov This indicates a common mechanistic theme for sulfonamide-based compounds, where interference with critical cellular processes, whether metabolic or signaling, culminates in the halting of the cell division cycle.

Table 2: Cell-Cycle Arrest Activity of Sulfonamide Derivatives
Compound ClassCell LinePhase of ArrestReference
Quinoline-8-sulfonamide derivativeA549 (Lung Cancer)Not specified mdpi.com
Synthetic sulfonamide chalcone (B49325) (SSC185)SW-620 (Colorectal Cancer)G2/M nih.gov
N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)P388 (Murine Leukemia)G1 nih.gov

Selective Cytotoxicity Mechanisms in Defined Cell Models

A critical attribute of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have demonstrated such selective cytotoxicity.

In studies comparing the effect of a quinoline-8-sulfonamide derivative on cancer cells versus normal cells, the compound exhibited significantly higher cytotoxicity towards the cancer cell line. mdpi.com This selectivity is likely tied to the unique metabolic dependencies of cancer cells, such as their reliance on the PKM2 enzyme, which is less prevalent in most normal adult tissues. mdpi.com By targeting a pathway that is hyperactive in tumor cells, these compounds can achieve a therapeutic window, minimizing damage to non-cancerous tissues.

The quinoline scaffold itself appears to contribute to this selectivity. Research on 8-aminoquinoline (B160924) glycoconjugates, which are structurally related to the compounds , showed that they possessed improved selectivity for cancer cells (HCT 116 and MCF-7) over healthy cells (NHDF-Neo). mdpi.com Furthermore, a derivative of 5-ethoxyquinoline-8-sulfonamide was developed as a highly selective inhibitor of monocarboxylate transporter 4 (MCT4), a protein highly expressed in glycolytic tumor cells to manage lactate (B86563) efflux. nih.gov Inhibition of MCT4 with this compound led to a reduction in cellular viability specifically in cells with high MCT4 expression. nih.gov This highlights a recurring theme where quinoline-sulfonamide structures can be tailored to exploit the unique physiological and metabolic characteristics of tumor cells, leading to selective cell death.

Table 3: Selective Cytotoxicity of Quinoline-Sulfonamide Derivatives
Compound/DerivativeCancer Cell Line(s)Normal Cell LineObservationReference
Quinoline-8-sulfonamide derivative (9a)A549 (Lung Cancer)Not specifiedExhibited more cytotoxicity on cancer cells than normal cells. mdpi.com
8-Aminoquinoline glycoconjugatesHCT 116 (Colon), MCF-7 (Breast)NHDF-Neo (Fibroblast)Showed improved selectivity for cancer cells. mdpi.com
5-Ethoxyquinoline-8-sulfonamide derivative (18n)MCT4 high-expressing cells (e.g., MDA-MB-231)Not specifiedReduced viability specifically in MCT4 high-expressing cells. nih.gov

Antimicrobial Activity: Molecular Basis

Inhibition of Dihydropteroate (B1496061) Synthetase and Folic Acid Synthesis

The primary mechanism for the antimicrobial activity of sulfonamides is the inhibition of the folic acid (folate) synthesis pathway, which is essential for the survival of many microorganisms. taylorandfrancis.com Bacteria must synthesize their own folate, as they cannot uptake it from the environment. Folate is a crucial precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. mcmaster.caresearchgate.net

Sulfonamides, including quinoline-sulfonamide derivatives, act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). taylorandfrancis.comnih.gov These compounds are structural analogs of the natural substrate for DHPS, para-aminobenzoic acid (pABA). researchgate.net Due to this structural mimicry, the sulfonamide molecule binds to the active site of the DHPS enzyme, preventing pABA from binding. researchgate.netnih.gov This competitive inhibition blocks the condensation of pABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, the precursor to dihydrofolate. mcmaster.canih.gov

The blockage of this pathway leads to a depletion of intracellular folate stores. nih.gov This, in turn, halts the synthesis of essential nucleic acids and proteins, ultimately leading to a bacteriostatic effect where bacterial growth and cell division are arrested. taylorandfrancis.com

Differential Susceptibility Against Gram-Positive and Gram-Negative Bacterial Strains

There is often a marked difference in the susceptibility of Gram-positive and Gram-negative bacteria to antimicrobial agents, including sulfonamide derivatives. Generally, Gram-negative bacteria are more intrinsically resistant to many antibiotics. nih.gov This difference is primarily due to the distinct structure of their cell envelopes. nih.gov

Gram-negative bacteria possess a protective outer membrane that is absent in Gram-positive bacteria. nih.gov This outer membrane is composed of a lipopolysaccharide layer that acts as a formidable barrier, restricting the entry of many drugs, including certain sulfonamides, into the cell. nih.gov In contrast, the cell wall of Gram-positive bacteria is more permeable, allowing easier access for antimicrobial compounds to reach their intracellular targets.

Mechanisms of Action Against Multi-Drug Resistant Organisms (e.g., MRSA, Mycobacterium tuberculosis)

Methicillin-Resistant Staphylococcus aureus (MRSA): MRSA poses a significant threat due to its resistance to an entire class of β-lactam antibiotics. mdpi.com This resistance is primarily mediated by the acquisition of the mecA gene, which codes for a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue in their presence. mdpi.comnih.gov

The mechanism of action of this compound against MRSA is likely twofold, leveraging both the sulfonamide and the quinoline moieties.

Folate Synthesis Inhibition: The sulfonamide part can inhibit the DHPS enzyme in MRSA, disrupting folate synthesis as described previously. taylorandfrancis.com

Quinoline-Mediated Effects: The quinoline core, particularly 8-hydroxyquinoline (B1678124) derivatives which are structurally analogous, exhibits potent anti-MRSA activity. researchgate.netresearchgate.net Cloxyquin (5-chloro-8-hydroxyquinoline), for example, shows high efficacy. researchgate.net The mechanism for these quinoline-based compounds is often attributed to their ability to chelate essential metal ions like iron, manganese, and zinc. nih.govmdpi.com This chelation disrupts intracellular metal homeostasis, interfering with critical enzymatic functions and leading to bacterial cell death. mdpi.com This dual mechanism of action could be particularly effective against resistant strains.

** Mycobacterium tuberculosis:** The causative agent of tuberculosis, M. tuberculosis, is notoriously difficult to treat due to its complex, lipid-rich cell wall and its ability to develop resistance. The mechanism of action against this pathogen may also be multifactorial.

Folate Synthesis Inhibition: Like other bacteria, M. tuberculosis relies on the folate pathway, making DHPS a viable target for the sulfonamide moiety.

Novel Mechanisms: Structurally related quinoline compounds have shown potent activity against M. tuberculosis, including multi-drug resistant strains. nih.gov For example, 5,7-dichloro-8-hydroxy-2-methylquinoline is a highly effective inhibitor. researchgate.net Cloxyquin is also active against various drug-resistant clinical isolates, suggesting a mechanism of action that is distinct from existing first-line tuberculosis drugs. nih.gov Potential mechanisms for quinoline-based compounds against M. tuberculosis include metal chelation, which deprives the microbe of essential nutrients, and the inhibition of DNA gyrase, a type II topoisomerase that is a critical enzyme for DNA replication and transcription in the bacterium. nih.govnih.gov

Antifungal and Antiprotozoal Mechanistic Insights

The precise antifungal and antiprotozoal mechanisms of action for this compound are not extensively detailed in current scientific literature. However, insights can be drawn from studies on related quinoline and sulfonamide compounds, which suggest potential pathways for their antimicrobial effects.

Quinoline derivatives, a core component of the compound , have been shown to exert their antifungal effects through various mechanisms. One key area of action is the disruption of the fungal cell structure. Studies on 8-hydroxyquinoline derivatives, for instance, indicate that these compounds can compromise the integrity of both the fungal cell wall and the cytoplasmic membrane. Damage to the cell wall, the protective outer layer of the fungal cell, can lead to osmotic instability and cell lysis. Concurrently, damage to the cytoplasmic membrane disrupts essential cellular processes, such as nutrient transport and ion homeostasis, ultimately leading to cell death.

Furthermore, some quinoline-sulfonamide hybrid complexes have demonstrated significant antifungal activity. A cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide has shown excellent efficacy against Candida albicans. While the exact mechanism for this complex has not been fully elucidated, it is believed that the synergy between the quinoline and sulfonamide moieties, enhanced by the metal ion, plays a crucial role in its potent antifungal properties.

In contrast to the emerging understanding of their antifungal properties, there is a notable lack of specific mechanistic data regarding the antiprotozoal activities of this compound and its close derivatives. Further research is required to identify the specific molecular targets and pathways involved in their potential action against protozoan parasites.

Potential Antifungal Mechanisms of Quinoline Derivatives
Mechanism
Disruption of Cell Wall Integrity
Damage to Cytoplasmic Membrane
Formation of Metal Complexes

Anti-inflammatory and Immunomodulatory Mechanism Investigations

Recent investigations into the anti-inflammatory and immunomodulatory properties of quinoline-8-sulfonamide derivatives have revealed specific molecular mechanisms through which these compounds exert their effects. These studies highlight the potential of this chemical scaffold in the development of novel therapeutic agents for inflammatory diseases.

A significant finding is the identification of certain 8-quinolinesulfonamide derivatives as potent inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex. One such derivative, referred to in research as compound 3l, has been shown to bind to the lipopolysaccharide (LPS) binding site of this complex. nih.gov This interaction disrupts the heterodimerization of TLR4/MD-2 and the subsequent homodimerization of TLR4, which are critical steps in the activation of the inflammatory signaling cascade. nih.gov By preventing TLR4 activation, compound 3l effectively blocks the downstream activation of the NF-κB/MAPK signaling pathway. nih.gov This, in turn, suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov The inhibitory action of this derivative has demonstrated therapeutic potential in preclinical models of adjuvant-induced arthritis. nih.gov

Another avenue of anti-inflammatory action for this class of compounds involves the targeting of receptor (calcitonin) activity modifying protein 1 (RAMP1). A specific derivative, N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g), has been found to reduce the inflammatory response in fibroblast-like synoviocytes by inhibiting RAMP1 activity. This inhibition modulates the Gαs/Gαi-cAMP pathway, leading to a decrease in the inflammatory response characteristic of conditions like rheumatoid arthritis.

The immunomodulatory effects of these compounds are intrinsically linked to their anti-inflammatory mechanisms. By inhibiting key signaling pathways like NF-κB and targeting receptors such as TLR4, these derivatives can modulate the activity of immune cells and the production of cytokines, thereby controlling the inflammatory response.

Advanced Computational and Theoretical Approaches in Research on 4 Chloro 2 Methylquinoline 8 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. For quinoline-sulfonamide derivatives, this technique has been instrumental in elucidating their mechanism of action at an atomic level.

Molecular docking simulations have been successfully used to predict the binding modes of various quinoline-sulfonamide derivatives within the active sites of their target proteins, such as pyruvate (B1213749) kinase M2 (PKM2) and phosphoinositide 3-kinase (PI3K). These simulations reveal how the ligand fits into the binding pocket and which specific residues it interacts with. For instance, docking studies of 8-quinolinesulfonamide derivatives in the PKM2 active site showed that the quinoline (B57606) moiety often settles into a flat, apolar surface defined by residues like Phe26, Leu27, and Met30. mdpi.com

Interaction fingerprints are a way to encode these complex interactions into a simple bit-string format, where each bit represents a specific type of interaction with a particular amino acid residue. chemrxiv.orgnih.govmdpi.com This allows for a systematic comparison of binding modes across different compounds and targets. For a compound like 4-Chloro-2-methylquinoline-8-sulfonamide, an interaction fingerprint would capture key binding features, such as hydrogen bonds formed by the sulfonamide group and hydrophobic contacts established by the quinoline ring, providing a clear summary of its binding profile.

Target ProteinKey Interacting ResiduesPredicted Binding Affinity (ΔG)Reference
Pyruvate Kinase M2 (PKM2)Phe26, Leu27, Met30, Tyr390, Lys311-10.72 kcal/mol (for derivative 9a) mdpi.com
Phosphoinositide 3-Kinase (PI3K)Val882, Tyr867, Asp864, Lys833, Ser806-27.17 kcal/mol (for derivative 17)

A detailed analysis of the docking poses reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For quinoline-sulfonamides, these interactions are crucial for their binding affinity.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a key pharmacophore, frequently acting as a hydrogen bond donor and acceptor. Docking studies have shown the oxygen atoms of the sulfonamide group forming hydrogen bonds with backbone or side-chain atoms of residues like Tyr390 in PKM2. mdpi.com

Hydrophobic Interactions: The bicyclic quinoline core provides a large hydrophobic surface that can engage in favorable van der Waals and π-stacking interactions with nonpolar residues in the binding pocket, such as phenylalanine and leucine. mdpi.com

Halogen Bonding: The chlorine atom at the 4-position of the quinoline ring can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen. acs.org Studies on 2-chloroquinoline (B121035) derivatives have highlighted the importance of C-H...Cl and Cl...Cl contacts in stabilizing crystal structures, suggesting that similar halogen bonds can play a significant role in the binding of this compound to its biological targets. researchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov By employing molecular docking, researchers can screen extensive databases of quinoline-sulfonamide derivatives against a specific protein target. mdpi.com The compounds are ranked based on their predicted binding affinity (docking score), allowing for the prioritization of a smaller, more manageable number of candidates for synthesis and experimental testing. mdpi.com This approach significantly streamlines the early stages of drug discovery, saving time and resources. For example, a virtual library of quinazoline (B50416) sulfonamides was generated and screened against the EphB3 receptor, leading to the identification of a potent lead compound. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides deeper insights into the stability of the complex and the conformational changes that may occur upon binding.

MD simulations are performed on the docked ligand-protein complex to assess its stability in a simulated physiological environment. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms are monitored over the simulation time. A stable RMSD trajectory suggests that the ligand remains securely bound in the predicted pose. nih.govmdpi.com For quinoline derivatives, MD simulations have confirmed stable binding to targets like the EGFR kinase domain and SARS-CoV-2 proteases. nih.gov

Furthermore, MD simulations allow for the exploration of the conformational ensemble of the ligand while it is bound to the receptor. mdpi.com This reveals the flexibility of the molecule and the different shapes (conformations) it can adopt within the binding site, which can be crucial for its activity. mdpi.commdpi.com

Simulation ParameterDescriptionTypical Finding for Quinoline-Sulfonamides
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Stable RMSD values for the ligand-protein complex indicate a stable binding mode. nih.gov
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average position.Can identify flexible regions of the protein that may be important for ligand binding.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value suggests the protein's overall fold is maintained upon ligand binding. nih.gov

To obtain a more accurate estimation of binding affinity than docking scores alone, binding free energy calculations are performed on the snapshots generated from MD simulations. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used for this purpose. mdpi.com These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

These calculations have been applied to quinoline-sulfonamide systems to refine the ranking of potential inhibitors and to better correlate computational predictions with experimental activity. mdpi.com For example, MM-GBSA calculations were used to evaluate the binding free energy of quinazoline sulfonamides to the EphB3 receptor, helping to validate the docking results and confirm the most promising candidate. mdpi.com

Ligand Migration and Allosteric Site Characterization

Computational methods such as molecular dynamics (MD) simulations and steered molecular dynamics (SMD) are powerful tools for investigating the dynamics of ligand-protein interactions. These simulations can be employed to study the migration of this compound from the active site of a target protein to the external solvent or to other binding pockets. By mapping the potential energy landscape, these methods can identify energetically favorable pathways for ligand egress and ingress.

Furthermore, computational techniques are instrumental in the characterization of allosteric sites—sites on a protein that are distinct from the active site but can modulate the protein's activity upon binding of a ligand. Techniques such as pocket detection algorithms and MD simulations with probe molecules can identify and characterize potential allosteric binding sites on a target protein. Understanding these sites is crucial for the design of allosteric modulators, which can offer greater selectivity and reduced side effects compared to traditional active site inhibitors. For quinoline-sulfonamide derivatives, identifying such sites could open new avenues for therapeutic intervention. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule. These methods are based on solving the Schrödinger equation and can yield highly accurate information about molecular structure and behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. rsc.org It is based on the principle that the ground-state energy of a molecule is a functional of the electron density. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can be used to optimize the molecular geometry of this compound and to calculate various ground-state properties. mdpi.comresearchgate.net These properties include bond lengths, bond angles, dihedral angles, and vibrational frequencies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). researchgate.net

The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For quinoline-sulfonamide derivatives, FMO analysis can help in predicting their reactivity and potential interactions with biological targets. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table is illustrative and does not represent experimentally or computationally verified data for the specific compound.

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Ionization Potential 6.5 eV
Electron Affinity 1.8 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the quinoline ring, indicating these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net

Global reactivity descriptors, such as chemical hardness (η) and electronegativity (χ), can be derived from the HOMO and LUMO energies. rsc.org Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Electronegativity is a measure of the ability of a molecule to attract electrons. These descriptors provide a quantitative measure of the reactivity and stability of a molecule. For instance, a molecule with high chemical hardness is generally less reactive. rsc.org These parameters are valuable in understanding the chemical behavior of quinoline-sulfonamide derivatives. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors (physicochemical, electronic, and structural) are calculated for a set of molecules with known activities. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a model that can predict the activity of new, untested compounds. researchgate.net

For a series of quinoline-sulfonamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. researchgate.netnih.gov The descriptors in such a model might include molecular weight, logP, HOMO and LUMO energies, and various topological indices. A statistically robust QSAR model can be a valuable tool in the drug discovery process, enabling the rational design and prioritization of new compounds for synthesis and testing. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. The primary aim of QSAR is to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. dergipark.org.trnih.gov For this compound, the development of such models would be instrumental in predicting its efficacy against various biological targets.

The process begins with a dataset of analogous quinoline-sulfonamide derivatives with known biological activities, for instance, as enzyme inhibitors or antimicrobial agents. These activities, expressed quantitatively (e.g., IC₅₀ values), serve as the dependent variables in the QSAR models. The models are then constructed using various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN) and Support Vector Machines (SVM). nih.govallsubjectjournal.com

For example, in studies of quinoline derivatives as anticancer agents, QSAR models have been successfully developed to predict their cytotoxic effects on various cancer cell lines. nih.govmdpi.com These models can help in understanding the key structural features required for the desired biological activity and in designing new, more potent analogs of this compound.

Descriptor Generation and Feature Selection

The foundation of any robust QSAR model lies in the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For this compound, a wide array of descriptors can be calculated using specialized software. These are broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices, molecular connectivity indices, and pharmacophore feature counts.

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric (e.g., molecular volume) and electronic properties (e.g., dipole moment, HOMO/LUMO energies). dergipark.org.trnih.gov

A hypothetical selection of descriptors for a QSAR study on quinoline-sulfonamide derivatives is presented in Table 1.

Table 1: Examples of Molecular Descriptors for QSAR Studies
Descriptor ClassSpecific DescriptorPotential Significance
ElectronicHOMO/LUMO EnergiesRelates to chemical reactivity and interaction with biological targets. orientjchem.org
HydrophobicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and transport to the site of action. allsubjectjournal.com
TopologicalWiener IndexDescribes molecular branching and compactness.
StericMolar RefractivityRelates to molecular volume and polarizability, affecting binding affinity.

Once a large pool of descriptors is generated, feature selection becomes a critical step to identify the most relevant descriptors and avoid overfitting the model. nih.gov Techniques like stepwise regression, genetic algorithms, and principal component analysis are employed to select a subset of descriptors that have the most significant correlation with the biological activity.

Model Validation, Robustness, and Applicability Domain

The predictive power and reliability of a QSAR model must be rigorously validated. uniroma1.itbasicmedicalkey.com Validation is typically performed through internal and external procedures.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and robustness. uniroma1.it The squared cross-validation correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. allsubjectjournal.com

External Validation: The dataset is split into a training set for model development and a test set for evaluating its predictive performance on new data. The predictive ability is often measured by the squared correlation coefficient between the predicted and observed activities for the test set (R²_pred). mdpi.com

A robust QSAR model should have good statistical quality, as indicated by high values of R² and Q², and low standard error of prediction. Furthermore, it is crucial to define the Applicability Domain (AD) of the model. The AD is the chemical space of compounds for which the model is expected to make reliable predictions. This ensures that the model is not used to make predictions for compounds that are structurally too different from those in the training set.

In Silico ADMET Predictions for Pre-Clinical Assessment

In the early stages of drug discovery, it is vital to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction tools offer a rapid and cost-effective way to screen candidates like this compound for potential pharmacokinetic and toxicity issues. rsc.orgijprajournal.com

Various computational models, often based on large datasets of experimental data, are used to predict a range of ADMET properties. researchgate.netbenthamdirect.com These predictions can help in identifying potential liabilities, such as poor oral bioavailability or potential for adverse effects, long before resource-intensive in vitro and in vivo studies are conducted.

A summary of key in silico ADMET predictions for a hypothetical compound like this compound is presented in Table 2.

Table 2: In Silico ADMET Predictions
ADMET PropertyPredicted Value/ClassificationSignificance
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability. researchgate.net
Blood-Brain Barrier PenetrationLowSuggests a lower likelihood of central nervous system side effects.
CYP450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with substrates of this enzyme. rsc.org
HepatotoxicityLow riskIndicates a lower probability of causing liver damage. ijprajournal.com
AMES MutagenicityNon-mutagenicSuggests a low potential to cause genetic mutations.

These in silico predictions provide a valuable preliminary assessment, guiding the prioritization of compounds for further development and helping to de-risk the drug discovery pipeline.

Sophisticated Analytical and Spectroscopic Characterization Methodologies for 4 Chloro 2 Methylquinoline 8 Sulfonamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering a wealth of information on the chemical environment of individual nuclei.

¹H NMR spectroscopy provides precise information about the number of different types of protons, their electronic environments, and their proximity to other protons. For "4-Chloro-2-methylquinoline-8-sulfonamide," the ¹H NMR spectrum would exhibit characteristic signals for the protons on the quinoline (B57606) core, the methyl group, and the sulfonamide group.

The aromatic region would typically display a set of multiplets corresponding to the protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the sulfonamide group, as well as the electron-donating nature of the methyl group. The coupling patterns (e.g., doublets, triplets, double doublets) arise from spin-spin coupling between adjacent protons and are invaluable for determining their relative positions on the ring. For instance, protons on adjacent carbons will split each other's signals, with the magnitude of the splitting (coupling constant, J) providing information about the dihedral angle between them.

The methyl group at the C2 position would appear as a distinct singlet, typically in the upfield region of the spectrum, due to its shielding effect. The protons of the sulfonamide (-SO₂NH₂) group would present as a broad singlet, and its chemical shift can be concentration-dependent and may be confirmed by D₂O exchange, where the peak disappears.

Table 1: Illustrative ¹H NMR Data for a Substituted Quinoline-8-sulfonamide (B86410) Analogue

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.25s-
H-58.15dd8.4, 1.2
H-67.70t7.8
H-78.30dd7.2, 1.2
-CH₃2.75s-
-SO₂NH₂7.90br s-

Note: This data is illustrative and based on general chemical shift ranges for similar quinoline sulfonamide structures.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. Carbons bonded to electronegative atoms like chlorine and nitrogen, as well as those in the aromatic quinoline ring, will appear at lower field (higher ppm values). The carbon of the methyl group will resonate at a much higher field. The quaternary carbons, such as C-2, C-4, C-8, and C-8a, can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which provides information on the number of attached protons (CH, CH₂, CH₃).

Table 2: Representative ¹³C NMR Data for a Substituted Quinoline-8-sulfonamide Analogue

Carbon AssignmentChemical Shift (δ, ppm)
C-2158.5
C-3122.0
C-4145.0
C-4a129.0
C-5126.5
C-6131.0
C-7123.5
C-8138.0
C-8a148.0
-CH₃25.0

Note: This data is representative and based on known values for analogous quinoline sulfonamide compounds.

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, allowing for the tracing of proton-proton coupling networks within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the methyl group to the C2 position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, even if they are not directly bonded. This is instrumental in determining the three-dimensional structure and conformation of the molecule.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of "this compound".

For pharmaceutical compounds, the solid-state structure can be as important as the molecular structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a key technique for characterizing these different polymorphic forms.

By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can distinguish between different crystal packing arrangements and conformational polymorphs. tandfonline.comtandfonline.comresearchgate.netdur.ac.uk This is because the local electronic environment of each carbon nucleus is sensitive to intermolecular interactions present in the crystal lattice.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is essential for the definitive confirmation of the molecular formula of "this compound". HRMS instruments can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the calculation of a unique elemental composition. For "this compound" (C₁₀H₉ClN₂O₂S), the experimentally determined accurate mass would be compared to the theoretically calculated mass, providing strong evidence for the proposed molecular formula. nih.govnih.gov

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry provides critical information for the structural elucidation of this compound by analyzing its fragmentation pattern upon ionization. In electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode, aromatic sulfonamides exhibit characteristic fragmentation behaviors that are instrumental for their identification. nih.gov

A primary and highly diagnostic fragmentation pathway for arylsulfonamides involves the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This process is often initiated by collision-induced dissociation (CID) and involves intramolecular rearrangement within the gas-phase ion. nih.gov The propensity for this SO₂ extrusion is influenced by substituents on the aromatic ring; electron-withdrawing groups, such as the chlorine atom on the quinoline ring of the target compound, can promote this fragmentation. nih.gov

Another common fragmentation involves the cleavage of the C-S bond or the S-N bond of the sulfonamide moiety. For many sulfonamides, cleavage of the sulfonamide bond leads to a characteristic fragment ion at m/z 156. researchgate.net This ion can subsequently lose SO₂ to produce a fragment at m/z 92. researchgate.net

For this compound (Molecular Weight: 270.72 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 271.7. Based on established fragmentation patterns, a proposed pathway would include:

Loss of SO₂: The [M+H]⁺ ion undergoes rearrangement to lose a neutral SO₂ molecule, resulting in a fragment ion [M+H-SO₂]⁺. nih.gov

Cleavage of the Sulfonamide Group: Fission of the bond between the quinoline ring and the sulfur atom would lead to the formation of a protonated 4-chloro-2-methylquinolin-8-amine (B3228948) ion.

Loss of the Sulfonamide Moiety: Cleavage can also result in the loss of the entire ·SO₂NH₂ group.

These fragmentation pathways provide a molecular fingerprint, allowing for the confident structural confirmation of the compound and its analogues.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss (Da) Description
271.7 [M+H]⁺ [C₁₀H₉ClN₂]⁺ 64.0 (SO₂) Loss of sulfur dioxide via rearrangement nih.gov
271.7 [M+H]⁺ [C₁₀H₈ClN]⁺ 81.0 (HSO₂N) Cleavage and loss of the aminosulfonyl group

Tandem Mass Spectrometry (MS/MS) for Complex Ion Characterization

Tandem mass spectrometry (MS/MS) is an indispensable technique for the detailed characterization of complex ions derived from this compound and for its quantification in complex matrices. nih.govnih.gov This method involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge (m/z) ratio, subjecting it to fragmentation, and then analyzing the resulting product ions. nih.gov

In a typical workflow, the protonated molecule of this compound, [M+H]⁺, would be isolated in the first mass analyzer. This precursor ion is then introduced into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas. The resulting product ions are subsequently analyzed in a second mass analyzer. This process confirms the relationship between the precursor ion and its fragments, providing a high degree of certainty in compound identification. nih.gov

MS/MS is particularly powerful for differentiating between isomers and for quantifying the analyte at very low concentrations. nih.gov By using techniques like selected reaction monitoring (SRM), specific precursor-to-product ion transitions are monitored. For this compound, a transition could be the fragmentation of the precursor ion [M+H]⁺ to a specific product ion, such as [M+H-SO₂]⁺. This specific monitoring enhances sensitivity and selectivity, allowing for reliable analysis even in challenging sample environments. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the specific vibrational frequencies of the molecule's bonds.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its constituent parts: the substituted quinoline ring and the sulfonamide group.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several distinct bands. Two strong bands are expected for the S=O stretching vibrations: an asymmetric stretch typically in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1140 cm⁻¹ region. The N-H stretching of the primary sulfonamide will appear as two bands in the 3350-3250 cm⁻¹ range.

Quinoline Ring: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic aromatic ring system will produce a series of sharp bands in the 1620-1430 cm⁻¹ region.

Substituents: The C-Cl stretching vibration typically appears as a strong band in the 800-600 cm⁻¹ region. The methyl group (-CH₃) will show C-H stretching vibrations around 2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3350-3250 N-H Stretch Sulfonamide (-NH₂)
>3000 C-H Stretch Aromatic (Quinoline)
~2960 C-H Stretch Methyl (-CH₃)
1620-1430 C=C and C=N Stretch Quinoline Ring
1350-1300 Asymmetric S=O Stretch Sulfonamide (-SO₂)
1160-1140 Symmetric S=O Stretch Sulfonamide (-SO₂)

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a valuable complementary technique to FT-IR for characterizing this compound. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

Quinoline derivatives are known to produce intense Raman signals due to their highly symmetric molecular structures and chromophoric groups. researchgate.net The Raman spectrum is particularly useful for analyzing the vibrations of the aromatic ring skeleton. Key features expected in the Raman spectrum of this compound include:

Ring Vibrations: Strong bands corresponding to the breathing and stretching modes of the quinoline ring are expected in the 1650-1300 cm⁻¹ region. researchgate.net Substitutions on the ring, including the chloro, methyl, and sulfonamide groups, can cause significant shifts in the wavenumbers of these key bands, providing structural insights. researchgate.net

Sulfonamide Group: While the S=O stretches are strong in IR, they are typically weaker in Raman spectra. However, the S-N and C-S stretching modes may be more prominent.

C-Cl Vibration: The C-Cl bond often produces a distinct and readily identifiable Raman signal.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in unambiguous structural confirmation. nih.gov

X-ray Diffraction Studies for Atomic-Level Structure

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline compound like this compound. mdpi.com This powerful technique provides unequivocal information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's absolute conformation and configuration in the solid state. researchgate.net

The process requires the growth of a suitable single crystal, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, an SCXRD analysis would provide:

Unambiguous Structural Confirmation: It would confirm the connectivity of the atoms, verifying the presence and position of the chloro, methyl, and sulfonamide groups on the quinoline core.

Conformational Details: The analysis would reveal the precise orientation of the sulfonamide group relative to the quinoline ring, including the torsion angles of the C-S and S-N bonds.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing how individual molecules interact with each other in the crystal lattice through forces such as hydrogen bonding (e.g., involving the sulfonamide N-H groups) and π–π stacking of the quinoline rings.

This atomic-level information is crucial for understanding the molecule's structure-property relationships and is considered the gold standard for structural characterization. mdpi.com

Table 3: Representative Data Obtained from Single Crystal X-ray Diffraction

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths and angles of the unit cell. a, b, c (Å); α, β, γ (°)
Bond Length (e.g., C-Cl) The distance between two bonded atoms. ~1.74 Å
Bond Angle (e.g., O-S-O) The angle between three connected atoms. ~119°

Powder X-ray Diffraction for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. In the context of this compound and its analogues, PXRD is employed to identify the crystalline phase, determine the degree of crystallinity, and assess the purity of bulk samples. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" that allows for identification and differentiation from other polymorphic forms or impurities.

The diffraction pattern is generated by the constructive interference of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. The angles at which this constructive interference occurs are defined by Bragg's Law (nλ = 2d sinθ), where 'd' represents the spacing between planes of atoms in the crystal lattice. By analyzing the positions (2θ angles) and intensities of the diffraction peaks, one can deduce information about the crystal structure and unit cell dimensions of the material.

For quinoline-sulfonamide derivatives, this technique is crucial during synthesis and formulation development to ensure the correct polymorphic form is consistently produced. The presence of sharp, well-defined peaks in the diffractogram is indicative of a highly crystalline material, whereas broad, diffuse halos suggest the presence of amorphous content. Furthermore, the presence of unexpected peaks can indicate contamination with starting materials, by-products, or an undesired crystalline phase.

In a study of a closely related analogue, the zinc complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide, single-crystal X-ray diffraction provided detailed structural information, which serves as a reference for the expected crystalline nature of this class of compounds. researchgate.net The analysis revealed a monoclinic crystal system with a P21/n space group. researchgate.net Such detailed crystallographic data, including unit cell parameters, is foundational for identifying the corresponding bulk material using PXRD.

Below is a table summarizing the crystallographic data obtained for a representative quinoline-sulfonamide metal complex, which is invaluable for PXRD pattern indexing and phase identification.

Table 1: Crystal Data and Structure Refinement for [Zn(N-(quinolin-8-yl)-4-chloro-benzenesulfonamide)]. researchgate.net
ParameterValue
Empirical FormulaC30H20Cl2N4O4S2Zn
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)12.1602(5)
b (Å)15.5478(5)
c (Å)16.1786(6)
β (°)106.007(2)
Volume (ų)2940.2(19)
Z4

Chromatographic Methods for Purity and Quantitation

Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound and its analogues in complex mixtures. These methods are central to quality control, ensuring the purity of the final compound and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds like quinoline-sulfonamides. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector, typically a UV-Vis or Photo-Diode Array (PDA) detector, is used to identify and quantify the eluted compounds.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. In this mode, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the analytes.

Method validation is a critical aspect, performed according to guidelines such as those from the International Council for Harmonisation (ICH), to ensure the analytical method is reliable, reproducible, and accurate for its intended purpose. nih.gov Validation encompasses several key parameters, including linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net For instance, analytical methods developed for sulfonamides and quinolones in various samples have demonstrated high linearity (with correlation coefficients, R², often >0.999), excellent recovery rates (typically 80-120%), and low detection limits, often in the ng/mL to µg/kg range. nih.govresearchgate.netnih.gov

The following table presents typical validation parameters for an HPLC method developed for the analysis of related sulfonamide and quinolone compounds, illustrating the performance metrics expected for a method analyzing this compound.

Table 2: Representative HPLC Method Validation Parameters for Sulfonamide Analysis. nih.govimeko.infowu.ac.th
Validation ParameterTypical Performance Metric
Linearity (R²)> 0.999
RangeLOQ - 200% of specification limit
Accuracy (Recovery %)85% - 115%
Precision (RSD %)< 15%
Limit of Detection (LOD)30 - 80 µg/kg
Limit of Quantification (LOQ)40 - 90 µg/kg

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for compounds that are volatile and thermally stable. While this compound itself has low volatility due to its molecular weight and polar functional groups, GC-MS can be effectively used for the analysis of more volatile precursors, impurities, or degradation products.

For direct analysis of the sulfonamide, a derivatization step is often necessary to increase its volatility and thermal stability. Sulfonamides can be converted into more stable derivatives, such as N,N-diethylsulfonamides or methyl esters, prior to injection into the GC system. core.ac.uknih.gov This process replaces the active hydrogen on the sulfonamide nitrogen, reducing polarity and preventing thermal degradation in the hot injector and column.

Once in the mass spectrometer, the separated compounds are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. For quinoline-based structures, characteristic ions can be observed. For example, the quinoline ring itself is known to produce key fragment ions at m/z 129 (molecular ion), 102, and 77. The mass spectrum of this compound would be expected to show fragments corresponding to the loss of SO₂, the cleavage of the sulfonamide bond, and fragmentation of the substituted quinoline ring.

The table below outlines typical GC-MS parameters that would be employed for the analysis of a derivatized quinoline compound.

Table 3: Typical GC-MS Operating Conditions for Quinoline Derivative Analysis. mdpi.com
ParameterCondition
GC ColumnDB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial 90°C, ramp to 260°C at 20°C/min, hold for 3 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range29 - 500 m/z
Characteristic Quinoline m/z129, 102, 123, 51

Electron Microscopy and Imaging Techniques for Morphological Insights

Electron microscopy techniques are crucial for visualizing the physical form and structure of this compound at the micro- and nanoscale. These high-resolution imaging methods provide direct evidence of particle size, shape, surface features, and aggregation state, which are critical parameters in materials science and pharmaceutical development.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size Analysis

Transmission Electron Microscopy (TEM) provides ultra-high-resolution, two-dimensional projection images of a sample by passing a beam of electrons through an ultrathin specimen. TEM is the method of choice for characterizing the internal structure, crystallinity, and primary particle size distribution of nanomaterials. rsc.org If this compound were to be prepared as a nanoparticulate formulation (e.g., for enhanced solubility or targeted delivery), TEM would be an essential tool for its characterization. researchgate.net

Analysis of TEM images allows for the direct measurement of individual particle dimensions, enabling the construction of accurate size distribution histograms. mdpi.com High-resolution TEM (HR-TEM) can even visualize the crystal lattice fringes, providing information on the crystalline nature of individual nanoparticles. The procedure involves dispersing the sample, depositing it onto a TEM grid (typically a copper mesh coated with a thin carbon film), and allowing the solvent to evaporate before analysis. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Topography and Aggregation

Scanning Electron Microscopy (SEM) is a complementary technique that provides high-resolution images of a sample's surface. In SEM, a focused beam of electrons is scanned across the surface of a bulk or powdered sample. The interaction of the electron beam with the sample generates various signals, primarily secondary electrons, which are collected to form an image that reveals detailed surface topography and morphology.

For this compound in its solid, powdered form, SEM is invaluable for characterizing the shape and surface texture of the crystals or particles. It can readily reveal whether the particles are, for example, needle-like, plate-like, or irregular. Furthermore, SEM is highly effective at visualizing the degree of particle aggregation or agglomeration, providing insights into the bulk powder's flowability and handling characteristics. Unlike TEM, SEM requires less extensive sample preparation and is ideal for observing the material in a state that is more representative of the bulk powder.

Future Directions and Emerging Paradigms in 4 Chloro 2 Methylquinoline 8 Sulfonamide Research

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The advancement of synthetic organic chemistry is crucial for expanding the chemical space around the 4-Chloro-2-methylquinoline-8-sulfonamide core. Future research will prioritize the development of more efficient, versatile, and scalable synthetic routes to generate libraries of complex analogues.

Key approaches include:

Multi-component Reactions: These reactions offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which is an efficient alternative to traditional multi-step syntheses. researchgate.net

Cross-Coupling Reactions: Techniques such as Suzuki and acid-amine cross-coupling reactions are being meticulously utilized to create diverse derivatives of the quinoline-sulfonamide scaffold. nih.gov

Novel Reagents: The use of mixed lithium-magnesium reagents has proven highly efficient and selective for the functionalization of chloroquinolines under mild conditions, allowing for the introduction of various electrophiles. worktribe.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety. Microwave-assisted reactions, for instance, have been successfully used in the synthesis of related heterocyclic compounds. nih.gov

These advanced synthetic strategies enable the systematic modification of the quinoline (B57606) sulfonamide scaffold, allowing for a detailed exploration of structure-activity relationships (SAR).

Synthetic StrategyDescriptionPotential Advantage for Analogue SynthesisReference
Multi-Step Molecular AssemblySequential reactions including Suzuki coupling, acid-amine cross-coupling, and N-alkylation to build complex structures.Allows for precise control and introduction of diverse functional groups at various positions. nih.gov
Use of Mixed Organometallic ReagentsGeneration of mixed lithium-magnesium intermediates for reaction with a range of electrophiles.Highly efficient and selective functionalization of the quinoline core under mild conditions. worktribe.com
Acylation and ComplexationA straightforward two-step procedure involving the acylation of an aminoquinoline followed by complexation with metal ions.Efficient route to create hybrid quinoline-sulfonamide metal complexes with unique biological properties. nih.govmdpi.com
Microwave-Assisted SynthesisUtilizing microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating. nih.gov

Discovery of Unconventional Molecular Targets and Signaling Pathways

Initial research on quinoline sulfonamides often focused on established targets. However, the future lies in identifying and validating novel and unconventional molecular targets and signaling pathways to uncover new therapeutic potentials. The structural versatility of the this compound scaffold makes it an ideal starting point for developing probes to investigate less-explored biological processes.

Recent studies on related quinoline and quinazoline (B50416) sulfonamides have revealed engagement with several key targets:

Carbonic Anhydrases (CAs): Specific isoforms, such as the tumor-associated CA IX, have been identified as targets for novel quinoline-based sulfonamides. researchgate.net

Pyruvate (B1213749) Kinase M2 (PKM2): This key glycolytic enzyme, critical for cancer metabolism, is another promising target for quinoline-8-sulfonamide (B86410) derivatives. mdpi.com

Monoamine Oxidases (MAOs) and Cholinesterases (ChEs): Quinoline-sulfonamide hybrids have been designed as dual inhibitors of these enzymes, which are implicated in neurodegenerative conditions like Alzheimer's disease. rsc.orgnih.gov

Transforming Growth Factor-beta (TGF-β) Pathway: Novel quinazoline sulfonamide scaffolds have been found to modulate pneumonia in research models through the TGF-β regulatory pathway. nih.gov

The exploration of these targets signifies a shift towards addressing complex diseases by modulating specific enzymes and signaling cascades involved in metabolism, neurodegeneration, and inflammation.

Molecular TargetBiological RelevanceScaffold ExampleReference
Carbonic Anhydrase IX (CA IX)Tumor-associated enzyme involved in pH regulation and cancer progression.Quinoline-based benzenesulfonamides researchgate.net
Pyruvate Kinase M2 (PKM2)Glycolytic enzyme that plays a key role in cancer cell metabolism and growth.Quinoline-8-sulfonamide derivatives mdpi.com
Monoamine Oxidase (MAO) & Cholinesterase (ChE)Enzymes involved in neurotransmitter metabolism; targets for neurodegenerative diseases.Quinoline-sulfonamide hybrids rsc.org
TGF-β Signaling PathwayRegulates cell growth, differentiation, and immune responses.Quinazoline sulfonamides nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictability of outcomes. nih.govresearchgate.net For the this compound scaffold, these computational tools offer immense potential.

Applications of AI/ML in this research area include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on the quinoline sulfonamide core that have never been synthesized, optimizing for desired properties. nih.govstanford.edu For instance, models like SyntheMol can generate not only novel structures but also the chemical recipes to produce them. stanford.edu

Virtual Screening and Hit Identification: ML algorithms can screen vast virtual libraries of potential analogues to identify candidates with a high probability of biological activity, thus prioritizing synthetic efforts. researchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and other algorithms like Support Vector Machines (SVMs) can predict the biological activities, physicochemical properties, and potential toxicities of novel analogues. researchgate.netmdpi.com This helps in the early-stage filtering of compounds with undesirable characteristics.

Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel molecular targets for which new quinoline sulfonamide derivatives could be designed. mdpi.com

Exploration of Allosteric Modulators and Multi-Target Ligands

The traditional "one molecule, one target" paradigm is being complemented by more nuanced approaches that recognize the complexity of disease biology. The this compound scaffold is well-suited for the development of both multi-target ligands and allosteric modulators.

Multi-Target Ligands (MTLs): These are single molecules designed to interact with multiple biological targets simultaneously. sci-hub.se This approach is particularly promising for complex diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways. nih.gov For example, quinoline-sulfonamide derivatives have already been successfully designed as dual inhibitors of both cholinesterases and monoamine oxidases for potential application in Alzheimer's disease research. rsc.org

Allosteric Modulators: Unlike traditional drugs that bind to the primary active (orthosteric) site of a protein, allosteric modulators bind to a distinct, secondary site. nih.gov This binding event changes the protein's shape, thereby modulating the activity of the primary site. Allosteric modulators can offer greater specificity and a more subtle "tuning" of biological activity. The quinoline scaffold has been identified in allosteric inhibitors of targets such as the HIV-1 integrase, demonstrating its potential for this mode of action. researchgate.net Future research could focus on screening this compound analogues for allosteric modulation of G-protein coupled receptors (GPCRs) or other enzyme classes. mssm.edufigshare.com

Advanced Delivery Systems for Targeted Efficacy in Research Models

The translation of a promising compound from in vitro assays to in vivo research models often faces challenges related to poor solubility, stability, and non-specific biodistribution. Advanced drug delivery systems can overcome these hurdles, ensuring that a compound reaches its intended target in a sufficient concentration and for an appropriate duration. scirp.org

For preclinical research involving this compound and its analogues, several delivery systems could be explored:

Polymeric Nanoparticles: Biodegradable polymers can encapsulate the compound, protecting it from degradation, improving its solubility, and allowing for controlled release over time. scirp.org

Liposomes: These lipid-based vesicles are biocompatible and can carry both hydrophilic and hydrophobic compounds. Their surfaces can be modified with targeting ligands to direct them to specific cells or tissues in animal models.

Microspheres: Larger than nanoparticles, microspheres are often used for sustained-release applications, which can be beneficial for long-term efficacy studies in chronic disease models. scirp.org

The use of such systems is critical for obtaining accurate and reproducible data in research models, providing a clearer understanding of a compound's true efficacy and mechanism of action in a biological system. scirp.org

Delivery SystemCompositionKey Advantage in Research ModelsReference
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA)Improved solubility, protection from degradation, potential for controlled release. scirp.org
LiposomesPhospholipid bilayersBiocompatible, can carry diverse compounds, surface can be modified for active targeting. scirp.org
MicrospheresPolymeric matricesProvide sustained drug release for long-duration studies. scirp.org

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methylquinoline-8-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves chlorination and sulfonamide functionalization of the quinoline backbone. Key steps include:
  • Chlorination : Position-selective chlorination using reagents like POCl₃ or SOCl₂ at the 4-position of 2-methylquinoline precursors .
  • Sulfonamide Introduction : Reaction with sulfonating agents (e.g., chlorosulfonic acid) followed by amidation with ammonia or amines .
  • Optimization : Control reaction temperature (e.g., 0–5°C for sulfonation to prevent over-reaction) and use anhydrous conditions to minimize hydrolysis byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C2, chloro at C4, sulfonamide at C8) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 256.03) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-N stretching) validate sulfonamide functionality .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like topoisomerases or kinases, given quinoline derivatives’ known interactions with DNA/proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications at C2 (e.g., ethyl, phenyl) or C8 (e.g., sulfonic acid, methyl ester) to assess impact on potency .
  • Bioisosteric Replacement : Replace sulfonamide with carboxamide or phosphonamide groups to improve solubility or target affinity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial DNA gyrase) and prioritize analogs .

Q. What mechanistic insights explain contradictory reports on the antimicrobial efficacy of this compound across studies?

  • Methodological Answer :
  • Strain Variability : Test against isogenic bacterial strains with defined resistance mutations (e.g., gyrA mutations in E. coli) to clarify target specificity .
  • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess compound penetration in Gram-negative vs. Gram-positive bacteria .
  • Metabolic Stability : LC-MS analysis of compound degradation in bacterial cultures to identify inactivation pathways .

Q. How can advanced spectroscopic techniques resolve ambiguities in the regiochemistry of this compound derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Correlate proton-proton proximities to confirm substituent positions (e.g., NOE between C2-methyl and adjacent protons) .
  • X-ray Crystallography : Determine crystal structures of key derivatives to unambiguously assign regiochemistry .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs for precise tracking of reaction intermediates via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.